N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine
Description
N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine is a chiral, Boc-protected amine derivative. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic procedures, particularly under basic or nucleophilic conditions. The compound features a stereogenic center at the (R)-configured carbon adjacent to the aminomethyl group, which is critical for applications in asymmetric synthesis and pharmaceutical intermediates. Its molecular formula is C₁₀H₂₂N₂O₂ (inferred from structural analogs ), with a molecular weight of 202.29 g/mol. The Boc group allows for selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling controlled functionalization of the amine in multi-step syntheses. This compound is widely utilized in peptide chemistry, organocatalysis, and as a precursor to bioactive molecules requiring stereochemical precision.
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-amino-3-methylbutan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTZYOHYPBQYAX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164968 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400652-50-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400652-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-(aminomethyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme is as follows:
R-NH2+Boc2O→R-NH-Boc+CO2+H2O
Industrial Production Methods
In an industrial setting, the production of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Amidation: Reaction with carboxylic acids or acid chlorides to form amides.
Substitution: Nucleophilic substitution reactions where the amino group acts as a nucleophile.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Deprotection: Free amine.
Amidation: Corresponding amides.
Substitution: Substituted amines.
Scientific Research Applications
N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine is a significant compound in organic synthesis and medicinal chemistry, primarily due to its utility as a versatile building block. This article explores its applications in scientific research, focusing on its role in drug development, synthesis of complex molecules, and potential therapeutic uses.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its Boc group can be easily removed under mild acidic conditions, allowing for the formation of free amines that can participate in further reactions. This makes it particularly useful in:
- Asymmetric Synthesis : The chiral nature of the compound allows for the creation of enantiomerically pure products, which is vital in drug development where stereochemistry can significantly affect biological activity.
- Building Block for Complex Molecules : It can be used to construct more complex structures through reactions such as amide formation, alkylation, and coupling reactions.
Pharmaceutical Development
The compound is being investigated for its potential applications in developing new therapeutic agents. Its structural features make it suitable for:
- Drug Conjugates : this compound has been referenced in patents related to drug conjugates, where it acts as a linker or spacer between drug molecules and targeting moieties .
- Bradykinin Receptor Modulators : Research indicates that derivatives of this compound may exhibit selectivity for bradykinin receptors, suggesting potential applications in treating conditions like pain and inflammation .
Case Studies and Research Findings
Several studies have highlighted the utility of this compound:
- A study on its use as a chiral building block demonstrated its effectiveness in synthesizing various amino acid derivatives that are crucial for peptide synthesis.
- Another research project utilized this compound to develop novel inhibitors targeting specific enzymes involved in cancer progression.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Boc-[(S)-1-(aminomethyl)-2-methylpropyl]amine | Enantiomeric variant | Different stereochemistry affecting biological activity |
| N-Boc-(2-amino-3-methylbutane) | Similar Boc-protected amine | Used in different synthetic pathways |
| N-Boc-[1-(aminomethyl)cyclohexane] | Cyclic structure | Potentially different pharmacokinetics |
This comparison illustrates the unique properties of this compound due to its specific chiral configuration, which may influence its reactivity and biological interactions.
Mechanism of Action
The mechanism of action of N-Boc-[®-1-(aminomethyl)-2-methylpropyl]amine primarily involves its role as a protecting group for amino functionalities. The Boc group stabilizes the amino group, preventing unwanted side reactions during multi-step syntheses. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine with structurally or functionally related amines, emphasizing molecular properties, reactivity, and applications.
Boc-Protected Amines
- N-Boc-(R)-1-amino-2-propanol (C₈H₁₇NO₃; MW 175.23 g/mol ): Key Differences: Contains a hydroxyl group instead of a methylpropyl chain, increasing hydrophilicity. Applications: Used in chiral resolutions and as a building block for β-amino alcohols. Lacks the steric bulk of the methylpropyl group, reducing its utility in sterically demanding reactions. Stability: Both compounds share Boc-mediated amine protection, but the hydroxyl group in N-Boc-(R)-1-amino-2-propanol may introduce instability under acidic or oxidizing conditions.
Primary Amines with Bulky Substituents
- 2-(2-(1-(Aminomethyl)cyclohexyl)acetoxy)ethyl-2-(4-isobutylphenyl)propanoate (9c) (C₂₄H₃₇NO₄; MW 403.56 g/mol ): Key Differences: Features a cyclohexyl-aminomethyl group and ester linkages. IR data shows N–H stretching at 3327 cm⁻¹ and ester C=O at 1732 cm⁻¹. Reactivity: The primary amine is unprotected, making it reactive but prone to undesired side reactions. Applications: Likely used in prodrug formulations due to ester groups, unlike the Boc-protected compound’s role in controlled synthesis.
Secondary Amines
- Diisobutylamine (C₈H₁₉N; MW 129.24 g/mol ):
- Key Differences : A secondary amine with two isobutyl groups. Higher vapor pressure (10 mmHg at 30°C) and lower water solubility compared to the Boc-protected amine.
- Applications : Industrial solvent or catalyst; lacks the stereochemical and protective features required for pharmaceutical synthesis.
Aromatic Amines
- N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) (C₁₀H₁₅N; MW 149.24 g/mol ):
- Key Differences : Contains a phenyl group and methyl substituent, conferring aromaticity and distinct electronic properties.
- Applications : Used as a stimulant; contrasts with the Boc-protected amine’s role in intermediate synthesis.
Table 1: Comparative Analysis of Key Compounds
Biological Activity
N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine is a compound that has gained attention due to its potential biological activities and applications in medicinal chemistry. The N-Boc (N-tert-butoxycarbonyl) group serves as a protective group for amines, allowing for selective reactions in complex organic syntheses. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amine group using the Boc strategy. This method is advantageous due to its efficiency and selectivity, which minimizes side reactions that can occur during synthesis. The one-pot tandem reductive amination process has been highlighted as a successful approach for synthesizing N-Boc protected secondary amines, achieving high yields and purity .
Key Steps in Synthesis
- Protection of Amine : The amine is reacted with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the N-Boc protected derivative.
- Purification : The resulting compound is purified using standard organic chemistry techniques such as column chromatography.
- Characterization : The structure is confirmed through spectroscopic methods including NMR and mass spectrometry.
| Step | Reaction Conditions | Yield |
|---|---|---|
| 1 | Boc2O, Base | High |
| 2 | Purification | >90% |
| 3 | Characterization | Confirmed via NMR |
Biological Activity
This compound exhibits various biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The antioxidant capabilities are often assessed through assays measuring the ability to scavenge free radicals .
Antimicrobial Properties
Studies have shown that related N-Boc amines possess antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties .
Cytotoxicity Against Cancer Cell Lines
Preliminary studies suggest that this compound may also exhibit cytotoxic effects against certain cancer cell lines, such as MCF-7 (breast cancer) and MDA-MB-231. In vitro assays are essential for evaluating the potential of this compound as an anticancer agent .
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its interaction with cellular targets may involve modulation of oxidative stress pathways or disruption of bacterial cell wall synthesis.
Case Studies
Several case studies have explored the biological applications of N-Boc derivatives:
-
Case Study on Antimicrobial Activity :
- A study evaluated various N-Boc protected amines against common pathogens, revealing significant inhibition zones against E. coli and Pseudomonas aeruginosa.
- Results indicated a structure-activity relationship where specific substitutions enhanced antimicrobial potency.
-
Case Study on Cancer Cell Lines :
- A series of experiments tested the cytotoxic effects of N-Boc derivatives on MCF-7 cells.
- Findings suggested a dose-dependent response, with higher concentrations leading to increased cell death rates.
Q & A
Q. What are the optimal synthetic routes for N-Boc-[(R)-1-(aminomethyl)-2-methylpropyl]amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Boc protection of the primary amine, followed by functionalization of the secondary amine. For example, outlines a route where Boc-protected intermediates undergo nucleophilic substitution (e.g., mesylation with methanesulfonyl chloride in pyridine) and subsequent deprotection under acidic conditions (e.g., HCl/THF). Key considerations:
- Boc Protection : Use Boc₂O in THF with a catalytic base (e.g., DMAP) to protect the primary amine .
- Deprotection : Optimize HCl concentration (e.g., 4 M in dioxane) to avoid side reactions like tert-butyl carbocation formation .
Table 1 compares yields under varying conditions:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → RT | 85–90 | |
| Mesylation | MsCl, pyridine, CH₂Cl₂, 0°C | 75–80 | |
| Deprotection | 4 M HCl/dioxane, RT, 2 h | 90–95 |
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Look for diagnostic signals:
- Boc group: tert-butyl carbons at δ ~28.3 ppm (¹³C) and tert-butyl protons at δ ~1.4 ppm (¹H) .
- Chiral center: Splitting patterns in ¹H NMR (e.g., δ 3.2–3.5 ppm for methine protons) confirm stereochemistry .
- HRMS : Calculate exact mass (e.g., C₁₀H₂₀N₂O₂: [M+H]⁺ = 201.1603) and compare with experimental data .
Advanced Research Questions
Q. How can regioselectivity challenges during β-functionalization of the amine be addressed?
- Methodological Answer : Utilize redox-neutral strategies with in-situ-generated enamines to target β-C–H bonds. demonstrates that enamine intermediates (e.g., from 1-(aminomethyl)-β-naphthols) enable selective β-functionalization via azomethine ylide intermediates. Key steps:
- Generate enamine via condensation with aldehydes/ketones.
- Use transition-metal-free conditions (e.g., iodine or photoredox catalysts) to avoid competing α-functionalization .
Q. How to resolve contradictions between observed and expected NMR data for intermediates?
- Methodological Answer :
- Scenario : Unexpected splitting in ¹H NMR of the Boc-protected intermediate.
- Analysis :
Check for diastereomeric impurities (e.g., incomplete resolution during chiral synthesis) .
Use 2D NMR (COSY, HSQC) to assign stereochemistry and confirm coupling patterns .
Cross-validate with HRMS to rule out isotopic or adduct-related anomalies .
Q. What catalytic strategies improve the efficiency of N-alkylation reactions involving this compound?
- Methodological Answer : Adopt one-pot methods for N-alkylation using alcohols as alkylating agents. describes a redox-neutral approach with heterogeneous catalysts (e.g., Ru/C or Pd/Al₂O₃) to directly convert nitro/nitrile precursors to secondary amines. Example protocol:
- React this compound with benzyl alcohol (1:2 ratio) under H₂ (50 psi) at 120°C for 12 h.
- Yield: 70–80% with >95% selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in enzymatic activity assays when using this compound as a substrate?
- Methodological Answer :
- Issue : Lower-than-expected activity in polyamine oxidase (PAO) assays.
- Solutions :
Verify substrate purity via HPLC (retention time >98% area) .
Adjust pH to match enzyme optimal range (e.g., PAO activity peaks at pH 7.5–8.0) .
Test competitive inhibition by Boc-deprotected byproducts using LC-MS .
Functional Group Reactivity
Q. What strategies prevent undesired side reactions during Boc deprotection in complex systems?
- Methodological Answer :
- Use mild acidic conditions (e.g., TFA/CH₂Cl₂, 0°C) to minimize carbocation formation.
- Add scavengers (e.g., triethylsilane) to trap tert-butyl cations .
Advanced Applications
Q. How can this compound serve as a chiral building block in asymmetric catalysis?
- Methodological Answer : Incorporate into oxazoline-based ligands for hybrid Lewis acid/base catalysis. shows that substituents on the oxazoline ring (e.g., 4,4-dimethyl groups) enhance enantioselectivity in carbamate formation (up to 92% ee) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
